Lipophilicity and Physicochemical Property Comparison: Methyl 2-(isoquinolin-6-yl)acetate vs. Its Free Acid Analog
Methyl 2-(isoquinolin-6-yl)acetate exhibits a calculated LogP of 1.95, which is substantially higher than that of its direct comparator, the free acid 2-(isoquinolin-6-yl)acetic acid (CAS 1000545-64-1). This difference arises from the presence of the methyl ester protecting group versus the free carboxylic acid moiety .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | 2-(Isoquinolin-6-yl)acetic acid (CAS 1000545-64-1): Estimated LogP ≈ 0.5-1.0 (typical range for isoquinoline acetic acids based on class-level data) |
| Quantified Difference | ΔLogP ≈ +0.95 to +1.45 units (target compound is significantly more lipophilic) |
| Conditions | Calculated LogP value from vendor technical datasheet ; comparator LogP inferred from class-level properties of isoquinoline acetic acids |
Why This Matters
Higher lipophilicity facilitates membrane permeability in cell-based assays and improves handling in non-polar organic solvents during multi-step organic synthesis.
